molecular formula C21H24ClNO4 B405786 Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate

Cat. No.: B405786
M. Wt: 389.9g/mol
InChI Key: CRICFTWGDPIFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is a synthetic organic compound with the molecular formula C21H24ClNO4 It is characterized by the presence of a chlorinated phenoxy group, an acetylamino group, and a benzoic acid butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine, yields the phenoxy intermediate.

    Acetylation: The phenoxy intermediate is then acetylated using acetic anhydride to introduce the acetylamino group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(2-Chloro-phenoxy)-acetylamino]-benzoic acid ethyl ester
  • **4-[2-(4-Chloro-3,5-dimethyl-phenoxy)-acetylamino]-benzoic acid propyl ester
  • **4-[2-(3-Chloro-phenoxy)-acetylamino]-benzoic acid isobutyl ester

Uniqueness

Butyl 3-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is unique due to its specific substitution pattern on the phenoxy and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9g/mol

IUPAC Name

butyl 3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C21H24ClNO4/c1-4-5-9-26-21(25)16-7-6-8-17(12-16)23-19(24)13-27-18-10-14(2)20(22)15(3)11-18/h6-8,10-12H,4-5,9,13H2,1-3H3,(H,23,24)

InChI Key

CRICFTWGDPIFES-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.